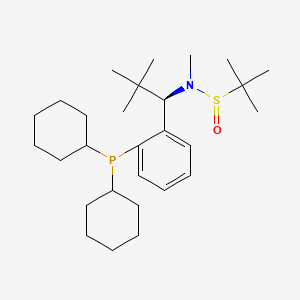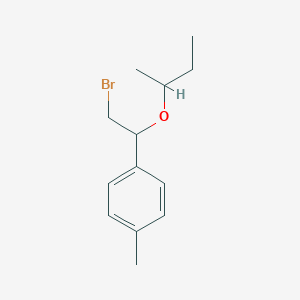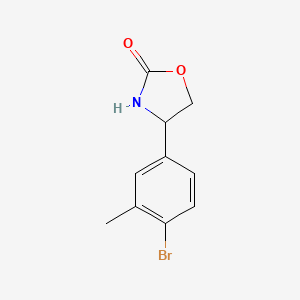
(R)-N-((R)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a dicyclohexylphosphanyl group and a sulfinamide moiety
Méthodes De Préparation
The synthesis of ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide involves several steps, typically starting with the preparation of the dicyclohexylphosphanyl phenyl precursor. This precursor is then subjected to a series of reactions, including alkylation and sulfinamide formation, under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dicyclohexylphosphanyl group can coordinate with metal ions, facilitating catalytic processes. The sulfinamide moiety can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. These interactions are crucial for the compound’s effects in various applications.
Comparaison Avec Des Composés Similaires
Similar compounds include other phosphanyl and sulfinamide derivatives. For example:
®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide: This compound has a diphenylphosphanyl group instead of a dicyclohexylphosphanyl group, which affects its chemical properties and applications.
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfonamide: This compound has a sulfonamide group instead of a sulfinamide group, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C28H48NOPS |
|---|---|
Poids moléculaire |
477.7 g/mol |
Nom IUPAC |
N-[(1R)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C28H48NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h14-15,20-23,26H,8-13,16-19H2,1-7H3/t26-,32?/m0/s1 |
Clé InChI |
YSMXOXQPJSTCQV-RNWYOQHESA-N |
SMILES isomérique |
CC(C)(C)[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B13640576.png)

![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B13640580.png)


![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-](/img/structure/B13640613.png)
![N-((3aR,4S,7S,8R,8aR)-4-(Hydroxymethyl)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-d]oxepin-8-yl)acetamide](/img/structure/B13640616.png)



![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13640628.png)
![3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13640636.png)

![Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate](/img/structure/B13640643.png)
